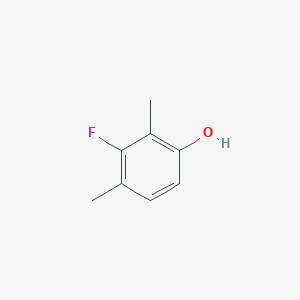
Cyclopropylboronic acid monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylboronic acid monohydrate is an organic compound with the chemical formula C3H7BO2·H2O. It is characterized by the presence of a cyclopropyl group attached to a boronic acid moiety. This compound is a white to light yellow solid at room temperature and is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropylboronic acid monohydrate can be synthesized through several methods:
Reduction of Cycloboronic Acid: This method involves the reaction of cycloboronic acid with a reducing agent such as sodium borohydride.
Reaction of Cyclopropyllithium with Trichloroborane: Cyclopropyllithium is reacted with trichloroborane under an inert atmosphere to yield cyclopropylboronic acid.
Cyclopropyl Bromide and Butyl Lithium Reaction: Cyclopropyl bromide reacts with butyl lithium to generate cyclopropyllithium, which is then treated with boron trichloride to produce cyclopropylboronic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The compound is often stored and handled in a dry, inert atmosphere to maintain its stability .
Analyse Des Réactions Chimiques
Cyclopropylboronic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropylboronic acid derivatives.
Reduction: Reduction reactions can yield cyclopropyl alcohols.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Copper Catalysts: Employed in copper-catalyzed N-cyclopropylation reactions.
Nickel Catalysts: Utilized in nickel-catalyzed cross-coupling reactions.
Major Products:
Diaryl Ketones: Formed through arylation of arylboronic acids with aromatic aldehydes.
Cyclopropyl Derivatives: Various cyclopropyl-substituted compounds are synthesized through cross-coupling reactions.
Applications De Recherche Scientifique
Cyclopropylboronic acid monohydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopropylboronic acid monohydrate involves its ability to participate in cross-coupling reactions, where it acts as a boronic acid component. The cyclopropyl group can be introduced into various molecules, enhancing their chemical and biological properties. The compound interacts with palladium or copper catalysts to facilitate the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Cyclopropylboronic acid monohydrate can be compared with other boronic acids such as:
Cyclobutylboronic Acid: Similar in structure but contains a cyclobutyl group instead of a cyclopropyl group.
Methylboronic Acid: Contains a methyl group and is used in similar cross-coupling reactions.
Cyclopropylboronic Acid Pinacol Ester: A derivative of cyclopropylboronic acid with a pinacol ester group, offering different reactivity and stability.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts specific steric and electronic properties, making it a valuable reagent in organic synthesis and pharmaceutical chemistry .
Propriétés
IUPAC Name |
cyclopropylboronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKNXRPKMPNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)





